1-(1,2-dimethylimidazol-4-yl)sulfonyl-5-(1-methylpyrazol-4-yl)-3,6-dihydro-2H-pyridine
Description
1-(1,2-Dimethylimidazol-4-yl)sulfonyl-5-(1-methylpyrazol-4-yl)-3,6-dihydro-2H-pyridine is a complex organic compound featuring multiple heterocyclic structures
Properties
IUPAC Name |
1-(1,2-dimethylimidazol-4-yl)sulfonyl-5-(1-methylpyrazol-4-yl)-3,6-dihydro-2H-pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N5O2S/c1-11-16-14(10-17(11)2)22(20,21)19-6-4-5-12(9-19)13-7-15-18(3)8-13/h5,7-8,10H,4,6,9H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRMPYEKDRLLCPS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CN1C)S(=O)(=O)N2CCC=C(C2)C3=CN(N=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.40 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the imidazole and pyrazole rings. One common approach is the reaction of 1,2-dimethylimidazole with chlorosulfonic acid to form 1-(1,2-dimethylimidazol-4-yl)sulfonyl chloride, which is then reacted with 1-methylpyrazole-4-carboxaldehyde to form the target compound.
Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors or batch processes to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Lithium aluminum hydride (LiAlH4) in ether.
Substitution: Nucleophilic substitution with amines or alcohols.
Major Products Formed:
Oxidation typically results in the formation of sulfonic acids.
Reduction can lead to the formation of amines.
Substitution reactions can produce a variety of derivatives depending on the nucleophile used.
Scientific Research Applications
This compound has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, such as enzyme inhibition.
Medicine: Studied for its pharmacological properties, including potential use as a therapeutic agent.
Industry: Employed in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interaction with specific molecular targets and pathways. For example, it may bind to enzyme active sites, inhibiting their activity, or interact with receptors to modulate biological processes.
Comparison with Similar Compounds
This compound is unique due to its specific combination of functional groups and heterocyclic structures. Similar compounds include other sulfonamide derivatives and pyrazole-based molecules. the presence of both imidazole and pyrazole rings in this compound sets it apart, providing distinct chemical and biological properties.
List of Similar Compounds
1-(1-methylimidazol-4-yl)sulfonyl-5-(1-methylpyrazol-4-yl)-3,6-dihydro-2H-pyridine
1-(1,2-dimethylimidazol-4-yl)sulfonyl-5-(1-ethylpyrazol-4-yl)-3,6-dihydro-2H-pyridine
1-(1,2-dimethylimidazol-4-yl)sulfonyl-5-(1-propylpyrazol-4-yl)-3,6-dihydro-2H-pyridine
This compound's unique structure and properties make it a valuable subject of study in various scientific disciplines
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
